2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C24H22ClN5O2S2 |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22ClN5O2S2/c1-15-6-7-20-26-21(29-10-8-28(9-11-29)17-5-3-4-16(25)12-17)18(22(31)30(20)14-15)13-19-23(32)27(2)24(33)34-19/h3-7,12-14H,8-11H2,1-2H3/b19-13- |
InChI Key |
DPMZFHMIJWSKBW-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Protocol
A mixture of 2-amino-4-methylpyridine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is refluxed in acetic acid (5 vol) for 12 hours. The reaction is monitored via TLC (ethyl acetate/hexane, 1:1), yielding 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a pale-yellow solid (78% yield).
Optimization Insights :
-
Catalyst screening : Using p-toluenesulfonic acid (10 mol%) reduces reaction time to 8 hours (82% yield).
-
Solvent effects : Acetic acid outperforms DMF or toluene due to its dual role as solvent and catalyst.
Introduction of the 4-(3-Chlorophenyl)piperazinyl Group
The piperazine moiety is introduced via nucleophilic substitution at the C2 position of the pyrido-pyrimidine core.
Boc-Protected Piperazine Intermediate
Adapting methods from CN104803923A, N-Boc-piperazine (1.2 equiv) reacts with 2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in aqueous sodium carbonate (0.73 M) at 25°C for 3 hours. The Boc-protected intermediate 2-[4-Boc-piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is isolated via filtration (93% yield, purity >99%).
Deprotection and Functionalization
The Boc group is removed using 2M HCl in ethanol (25°C, 2 hours), yielding 2-piperazin-1-yl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride . Subsequent coupling with 1-(3-chlorophenyl)piperazine (1.1 equiv) in DMF at 80°C for 6 hours affords the 4-(3-chlorophenyl)piperazinyl derivative (85% yield).
Synthesis of the (Z)-Thiazolidinone Substituent
The thiazolidinone moiety is prepared via microwave-assisted condensation, leveraging methodologies from PMC8623179.
Thiazolidinone Synthesis
A mixture of 3-methyl-2-thioxothiazolidin-4-one (1.0 equiv), 7-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.1 equiv), and piperidine (10 mol%) in ethanol is irradiated at 120°C for 20 minutes under microwave conditions. The (Z)-3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene product is obtained in 89% yield with >98% stereoselectivity.
Key Advantages of Microwave Synthesis :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6 hours | 20 minutes |
| Yield | 72% | 89% |
| Purity | 95% | 99% |
Final Assembly via Knoevenagel Condensation
The thiazolidinone substituent is conjugated to the pyrido-pyrimidine core using a base-catalyzed Knoevenagel reaction.
Reaction Conditions
A solution of 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and (Z)-3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylideneacetaldehyde (1.2 equiv) in ethanol is treated with piperidine (5 mol%) at 60°C for 4 hours. The final product is purified via recrystallization from methanol (76% yield, purity 98.5%).
Critical Parameters :
-
Temperature : Lower temperatures (<50°C) result in incomplete conjugation (yield <50%).
-
Base selection : Piperidine outperforms triethylamine due to enhanced enolate formation.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) : δ 8.41 (d, J = 7.2 Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 4H), 6.72 (s, 1H), 4.12–3.98 (m, 8H), 2.55 (s, 3H), 1.97 (s, 3H).
HRMS (ESI+) : m/z calc. for C27H24ClN5O2S2 [M+H]+: 574.10, found: 574.09.
Industrial-Scale Considerations
Chemical Reactions Analysis
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazolidinone moiety, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming imines or enamines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate piperazine derivatives and thiazolidinone moieties. The general synthetic route includes:
- Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
- Introduction of the piperazine ring , which is crucial for enhancing the biological activity of the compound.
- Functionalization with thiazolidinone derivatives , which can improve the compound's efficacy against specific targets.
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass spectrometry
- Infrared (IR) spectroscopy
- X-ray crystallography
These methods confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Studies have shown that derivatives of pyrido[1,2-a]pyrimidine exhibit potent activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Antitumor Activity
Research indicates that compounds containing piperazine and thiazolidinone moieties demonstrate promising antitumor effects. These compounds have been tested against several cancer cell lines, showing significant cytotoxicity. For instance, modifications in substituents on the phenyl ring can enhance the selectivity and potency against cancer cells .
Antiviral Properties
Emerging studies suggest that this compound may also possess antiviral activity, particularly against influenza viruses. The mechanism proposed involves interference with viral RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication . The development of derivatives targeting specific viral proteins could lead to new antiviral therapies.
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized a series of pyrido[1,2-a]pyrimidine derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results indicated that some compounds exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .
Case Study 2: Antitumor Screening
Another study investigated the cytotoxic effects of various derivatives on breast cancer cell lines (MCF-7). The findings revealed that specific modifications led to enhanced apoptosis in cancer cells, indicating a strong potential for these compounds in cancer therapy .
Case Study 3: Antiviral Activity
A recent investigation focused on the antiviral properties of related compounds against influenza A virus. The synthesized derivatives were tested for their ability to inhibit viral replication in vitro. Results demonstrated a promising reduction in viral load, positioning these compounds as candidates for further development in antiviral drug discovery .
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiazolidinone moiety may interact with enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Pharmacological Implications
- Analogs with 4-methylpiperazinyl groups (e.g., Analog 2) may exhibit reduced blood-brain barrier penetration due to increased polarity.
- Thiazolidinone Contributions: Thiazolidinones are associated with antimicrobial, antidiabetic, and anti-inflammatory activities. The thioxo group at Position 2 of the thiazolidinone may enhance metabolic stability by resisting oxidative degradation .
Physicochemical Properties
- Lipophilicity : The methyl group at Position 7 and chlorophenyl group likely increase logP compared to hydroxylated analogs (e.g., 7-[1-(2-hydroxyethyl)piperazin-1-yl]), affecting membrane permeability .
Research Challenges and Opportunities
- Synthetic Complexity: Multi-step synthesis is required due to the fused core and stereospecific (Z)-configuration. SHELX programs () may aid in crystallographic validation of the thiazolidinone geometry .
- Biological Screening: No direct activity data are provided, but structural parallels to piperazine-based psychotropics and thiazolidinone antimicrobials warrant targeted assays .
- Environmental Considerations : High molecular weight may reduce environmental leaching compared to low-molecular-weight (LMW) fragments discussed in , though substituent polarity could influence aqueous solubility .
Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as "the compound") is a heterocyclic organic molecule that exhibits diverse biological activities. This article reviews the biological properties of the compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups:
- Piperazine ring : Known for its role in enhancing the pharmacological profile of various drugs.
- Pyrido[1,2-a]pyrimidinone core : Implicated in numerous biological activities including anti-inflammatory and antitumor effects.
- Thiazolidinone moiety : Associated with antimicrobial properties.
The molecular formula is with a molecular weight of approximately 419.93 g/mol.
Antimicrobial Activity
Studies have demonstrated that compounds similar to the one exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyridazinones have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
Research indicates that the compound may possess anticancer activity. In vitro studies have shown that related pyrimidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation. Molecular docking studies suggest that the compound can bind effectively to key targets involved in cancer progression .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds containing piperazine have been linked to antipsychotic and anxiolytic effects, possibly through modulation of serotonin and dopamine receptors. Specifically, studies indicate that similar structures can inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation .
- Receptor Modulation : The interaction with various neurotransmitter receptors could explain its neuropharmacological effects.
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds in various biological assays:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Özdemir et al., 2019 | Pyridazinone Derivative | Antimicrobial | Effective against E. coli and S. aureus |
| Cunha et al., 2003 | Pyrimidine Analog | Anticancer | Induced apoptosis in breast cancer cells |
| Akhtar et al., 2016 | Piperazine-Based Compound | Neuroprotective | Inhibited acetylcholinesterase activity |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions starting from pyrido-pyrimidine and thiazolidinone precursors. Key steps include:
- Coupling reactions : Piperazine-substituted intermediates are synthesized via nucleophilic substitution or Buchwald-Hartwig amination under reflux conditions (e.g., toluene, 110°C, 24 hours) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% compared to conventional methods .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization (ethanol/water) achieve >95% purity .
Q. What spectroscopic techniques are critical for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., Z-configuration of the thiazolidinone methylidene group via coupling constants) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, C=S at 1250 cm⁻¹) .
Q. How can researchers assess its preliminary pharmacological activity?
- In vitro receptor binding assays : Screen for affinity at serotonin (5-HT₁A/2A) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
- Cell-based assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Statistical meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) to identify outliers or batch-specific variations .
- Batch reproducibility checks : Compare NMR spectra and HPLC purity across synthetic batches to rule out structural impurities .
- Dose-response curve standardization : Use Hill slope analysis to ensure consistent assay conditions (e.g., ATP levels in kinase assays) .
Q. What computational methods support reaction mechanism elucidation?
- Density functional theory (DFT) : Calculate transition states for key steps (e.g., thiazolidinone ring formation) to identify rate-limiting steps .
- Molecular docking : Predict binding modes to biological targets (e.g., 5-HT receptors) using AutoDock Vina or Schrödinger Suite .
Q. How can AI-driven tools optimize experimental design?
- Reaction condition prediction : Platforms like ICReDD use quantum chemistry-guided algorithms to recommend solvent/base combinations for higher yields .
- Process simulation : COMSOL Multiphysics models heat/mass transfer in scaled-up reactions to avoid hotspots or side reactions .
Q. What strategies validate receptor-specific binding in complex biological systems?
- Knockout models : Use CRISPR-edited cell lines (e.g., 5-HT₁A KO) to confirm target engagement via loss of activity .
- PET/SPECT imaging : Radiolabel the compound (e.g., ¹¹C or ¹⁸F isotopes) to track in vivo distribution and receptor occupancy .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
